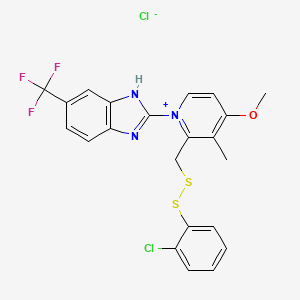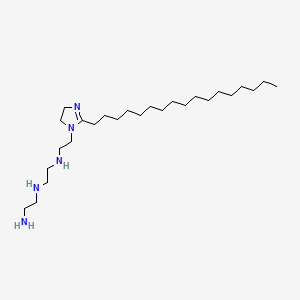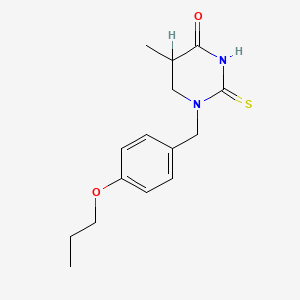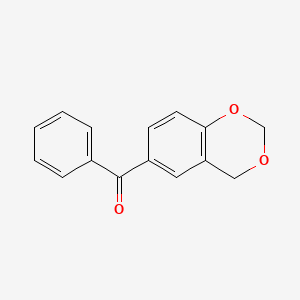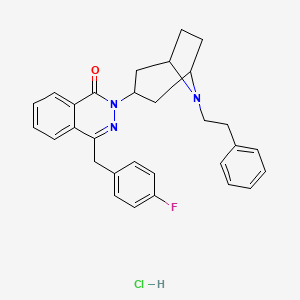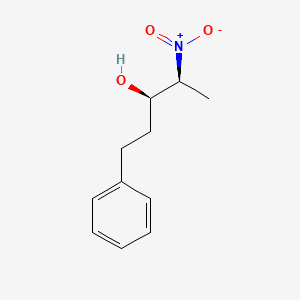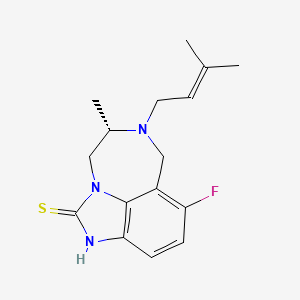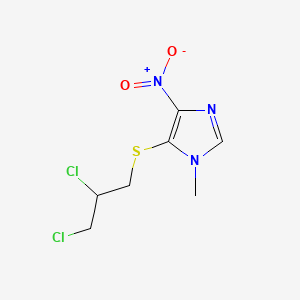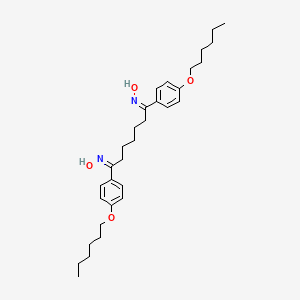
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRN 5665818,也称为(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇,是一种具有化学式C10H18O2的手性有机化合物。它是一种固体物质,呈无色至淡黄色结晶状。 该化合物是具有四个手性中心的立体异构体,因此具有光学活性,且具有负光学旋光性 .
准备方法
合成路线和反应条件
(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇的合成通常涉及蒎烯衍生物的还原。一种常见的方法是在适当催化剂(如钯碳)的存在下对蒎烯氧化物进行催化氢化。 该反应在温和条件下进行,通常在室温和常压下进行 .
工业生产方法
在工业规模上,(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇的生产可以通过使用微生物酶对蒎烯进行生物转化来实现。这种方法的优点是选择性高,并且对环境友好。 该过程涉及使用能够将蒎烯转化为具有高对映体纯度的所需二醇的特定菌株或真菌 .
化学反应分析
反应类型
(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇会经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的酮或醛。
还原: 进一步还原可以产生不同的醇衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用钯碳或氢化铝锂进行催化氢化。
取代: 在碱性条件下,卤化物或醇盐等亲核试剂.
主要产物
从这些反应中形成的主要产物包括(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇的各种氧化、还原和取代衍生物,它们可以作为合成更复杂分子的中间体 .
科学研究应用
(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的手性构建单元。
生物学: 它在酶学研究中用作底物,以了解生物转化的机制。
医药: 它因其在药物合成中的潜在用途而受到研究,特别是那些需要手性纯度的药物。
工业: 它用于生产香料、香精和其他精细化学品.
作用机制
(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇的作用机制涉及它与生物系统中的特定酶或受体的相互作用。它的手性性质使其能够以高特异性地嵌入酶活性位点或受体结合口袋中,从而导致所需的生化效应。 通常涉及的分子靶标和途径与它在酶促反应中作为底物或抑制剂的作用有关 .
相似化合物的比较
类似化合物
- (1S,2R,3S,5S)-2,6,6-三甲基双环[3.1.1]庚烷-2,3-二醇
- (1R,2R,3S,5R)-2,6,6-三甲基双环[3.1.1]庚烷-2,3-二醇
独特性
(1R,2R,3S,5R)-(-)-2,3-蒎烷二醇的独特性在于其特定的立体化学,这赋予了其独特的物理和化学性质。 它具有高对映体纯度和特定的光学旋光性,使其在需要手性特异性的应用中特别有价值 .
属性
CAS 编号 |
104192-48-5 |
|---|---|
分子式 |
C31H46N2O4 |
分子量 |
510.7 g/mol |
IUPAC 名称 |
(NZ)-N-[(7Z)-1,7-bis(4-hexoxyphenyl)-7-hydroxyiminoheptylidene]hydroxylamine |
InChI |
InChI=1S/C31H46N2O4/c1-3-5-7-12-24-36-28-20-16-26(17-21-28)30(32-34)14-10-9-11-15-31(33-35)27-18-22-29(23-19-27)37-25-13-8-6-4-2/h16-23,34-35H,3-15,24-25H2,1-2H3/b32-30-,33-31- |
InChI 键 |
FGPLZFKYAPGZHY-UOALMSBLSA-N |
手性 SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


